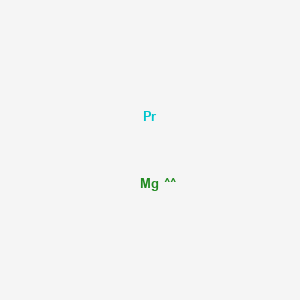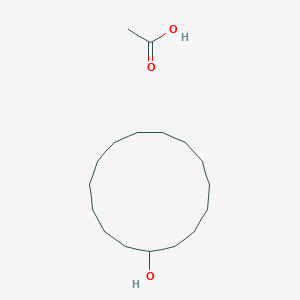![molecular formula C13H20O2Si B14711250 Ethyl 3-[dimethyl(phenyl)silyl]propanoate CAS No. 18192-31-9](/img/structure/B14711250.png)
Ethyl 3-[dimethyl(phenyl)silyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[dimethyl(phenyl)silyl]propanoate is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[dimethyl(phenyl)silyl]propanoate typically involves the reaction of ethyl 3-bromopropanoate with dimethylphenylsilane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-[dimethyl(phenyl)silyl]propanoate can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 3-[dimethyl(phenyl)silyl]propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules to enhance their stability and bioavailability.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with improved mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of ethyl 3-[dimethyl(phenyl)silyl]propanoate involves its interaction with various molecular targets, primarily through the silicon atom. The silicon-carbon bonds in the compound provide unique reactivity, allowing it to form stable complexes with other molecules. This can lead to enhanced stability and bioavailability of the modified molecules .
Comparaison Avec Des Composés Similaires
Ethyl 3-phenylpropanoate: Similar structure but lacks the silicon atom.
Ethyl 3-(trimethylsilyl)propanoate: Contains a trimethylsilyl group instead of the dimethyl(phenyl)silyl group.
Uniqueness: Ethyl 3-[dimethyl(phenyl)silyl]propanoate is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts distinct chemical properties such as increased lipophilicity and stability compared to its carbon analogs .
Propriétés
Numéro CAS |
18192-31-9 |
|---|---|
Formule moléculaire |
C13H20O2Si |
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
ethyl 3-[dimethyl(phenyl)silyl]propanoate |
InChI |
InChI=1S/C13H20O2Si/c1-4-15-13(14)10-11-16(2,3)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |
Clé InChI |
ZYUMTBJNPJVHLU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[Ethyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14711221.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol](/img/structure/B14711222.png)




